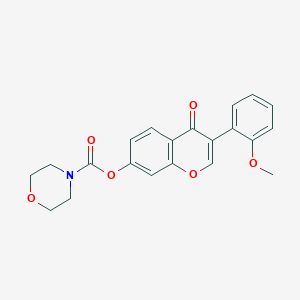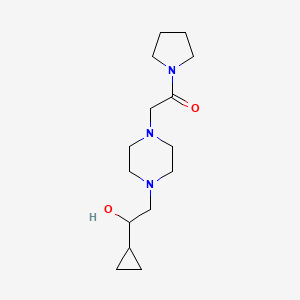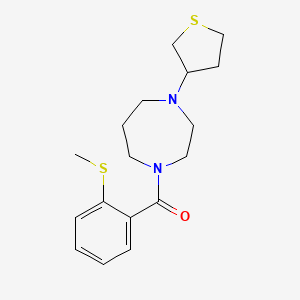![molecular formula C23H25N5O B2727245 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899981-04-5](/img/structure/B2727245.png)
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Routes and Antiviral Activities
- Synthesis of Benzamide-Based Compounds : A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, specifically against the H5N1 subtype. This route involves reactions of benzoyl isothiocyanate with malononitrile and further reactions to produce compounds with antiviral activities (Hebishy et al., 2020).
Antimicrobial and Anti-inflammatory Applications
- Pyridazinone Derivatives : Compounds carrying the arylpiperazinyl structure, similar to the chemical structure , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results without causing gastric ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Duendar et al., 2011).
Anticancer Agents
- Pyrazolopyrimidines as Anticancer Agents : Research into novel pyrazolopyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, offering a pathway for the development of new anticancer therapies (Rahmouni et al., 2016).
Tuberculosis Treatment
- Anti-Tubercular Agents : A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated significant activity against Mycobacterium tuberculosis. This research suggests the potential of these compounds in developing new treatments for tuberculosis (Srinivasarao et al., 2020).
Antioxidant and Neuroprotective Effects
- Antioxidant Studies : Novel N-substituted benzyl/phenyl derivatives have been synthesized and evaluated for their antioxidant activities. These studies indicate the potential of such compounds in combating oxidative stress-related diseases (Ahmad et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the signal transduction cascades they regulate .
Biochemical Pathways
The specific biochemical pathways affected by This compound The inhibition of tyrosine kinases can affect various cellular functions such as growth, differentiation, metabolism, and apoptosis . The downstream effects of this inhibition would depend on the specific tyrosine kinase being targeted and the cellular context.
Result of Action
The molecular and cellular effects of This compound The inhibition of tyrosine kinases can lead to the disruption of various cellular functions such as growth, differentiation, metabolism, and apoptosis .
Properties
IUPAC Name |
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-5-3-7-19(15-17)23(29)24-20-8-4-6-18(16-20)21-9-10-22(26-25-21)28-13-11-27(2)12-14-28/h3-10,15-16H,11-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXBKYCZKCKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)






![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)
![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)
![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)
